Phenazocine hydrobromide
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Overview
Description
Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of opioids. It was developed in the mid-20th century and is primarily used for pain management. This compound exhibits a high affinity for opioid receptors in the central nervous system, leading to its potent analgesic effects .
Preparation Methods
Phenazocine hydrobromide can be synthesized through various synthetic routes. One common method involves the reaction of N-phenethyl-2-methyl-3,6-dimethoxybenzamide with lithium aluminum hydride, followed by treatment with hydrobromic acid to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Phenazocine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: this compound can be oxidized to form phenazocine N-oxide using oxidizing agents under controlled conditions.
Reduction: Reduction of this compound with lithium aluminum hydride can yield the corresponding alcohol derivative.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to various derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenazocine hydrobromide has several scientific research applications across various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: this compound is used in biological research to study the effects of opioid receptor activation on cellular and molecular processes.
Medicine: In medical research, this compound is used to investigate its analgesic properties and potential therapeutic applications for pain management.
Industry: It is used in the pharmaceutical industry for the development of new opioid analgesics with improved efficacy and safety profiles
Mechanism of Action
The primary mechanism of action for phenazocine hydrobromide involves its interaction with opioid receptors in the central nervous system. This compound exhibits a high affinity for the mu-opioid receptors, which are primarily responsible for its analgesic properties . When this compound binds to the mu-opioid receptors, it activates the receptor, leading to a cascade of intracellular events. This activation inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid, and glutamate, which are involved in transmitting pain signals. Consequently, the perception of pain is significantly reduced .
Apart from its interaction with mu-opioid receptors, this compound has minor activity at kappa and delta receptors. The kappa receptors are associated with analgesia, sedation, and dysphoria, while delta receptors are involved in modulating mood and pain .
Comparison with Similar Compounds
Phenazocine hydrobromide is similar to other benzomorphan opioids, such as pentazocine, dezocine, and cyclazocine . this compound is unique due to its higher potency and more favorable binding profile at the mu-opioid receptors. This results in stronger analgesic effects with fewer side effects compared to other benzomorphan opioids .
Pentazocine: this compound is more potent and has a more favorable mu/kappa binding ratio compared to pentazocine.
Dezocine: this compound exhibits stronger analgesic effects and fewer side effects than dezocine.
Cyclazocine: This compound has a higher affinity for mu-opioid receptors and is more effective in pain management compared to cyclazocine.
This compound’s unique properties make it a valuable compound for pain management and scientific research.
Properties
CAS No. |
1239-04-9 |
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Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H |
InChI Key |
MNMGNPZLUMHSKK-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
58918-34-6 | |
Related CAS |
127-35-5 (Parent) |
Synonyms |
Hydrobromide, Phenazocine Narphen Phenazocine Phenazocine Hydrobromide Phenbenzorphan Phenethylazocine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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